molecular formula C14H8Br2N2 B14095288 4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0^{2,7}.0^{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene

4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0^{2,7}.0^{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene

Cat. No.: B14095288
M. Wt: 364.03 g/mol
InChI Key: HVERKHUKERPSBH-UHFFFAOYSA-N
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Description

This compound is a brominated diazatetracyclic structure featuring a complex polycyclic framework with two bromine atoms at positions 4 and 12. Its fused heterocyclic system incorporates nitrogen atoms at positions 8 and 16, contributing to its unique electronic and steric properties. The compound’s rigid geometry and halogen substituents make it a candidate for applications in medicinal chemistry, particularly in targeting halogen-bonding interactions with biomolecules .

Properties

Molecular Formula

C14H8Br2N2

Molecular Weight

364.03 g/mol

IUPAC Name

3,8-dibromo-5,10-dihydroindolo[3,2-b]indole

InChI

InChI=1S/C14H8Br2N2/c15-7-1-3-11-9(5-7)13-14(17-11)10-6-8(16)2-4-12(10)18-13/h1-6,17-18H

InChI Key

HVERKHUKERPSBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(N2)C4=C(N3)C=CC(=C4)Br

Origin of Product

United States

Preparation Methods

The synthesis of 4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene typically involves multi-step organic reactions. The synthetic routes often include the bromination of precursor compounds under controlled conditions. Industrial production methods may involve the use of advanced techniques such as catalytic processes and high-pressure reactors to ensure high yield and purity .

Chemical Reactions Analysis

4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene involves its interaction with specific molecular targets and pathways. The bromine atoms and nitrogen atoms in the compound play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 4,12-Dibromo-8,16-diazatetracyclo[...]heptaene (hereafter referred to as Compound A ) is compared to three analogues with overlapping structural motifs but distinct functional groups and heteroatom arrangements.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Heteroatoms Similarity Index (Tanimoto) Bioactivity Notes
Compound A : 4,12-Dibromo-8,16-diazatetracyclo[...]heptaene Br at C4, C12; N at C8, C16 N, Br Reference (1.00) Potential halogen-bonding interactions
Compound B : 14-Bromo-12-chloro-2,16-dioxapentacyclo[...]tetraene-7,20-dione Br at C14; Cl at C12; ketone at C7, C20 O, Br, Cl 0.65–0.72 (Dice_Morgan) Enhanced electrophilicity due to ketones
Compound C : 8,16-Dimethoxy-4,13-dioxa-2-azatetracyclo[...]hexaene OCH₃ at C8, C16; O at C4, C13 O, N 0.55–0.63 (Tanimoto_Morgan) Improved solubility; reduced reactivity
Compound D : 6,14-Dihydroxy-5-methoxy-8,17-dioxatetracyclo[...]heptaen-9-one OH at C6, C14; OCH₃ at C5; ketone at C9 O 0.48–0.52 (Tanimoto_MACC) Antioxidant activity via phenolic groups

Key Findings

Halogen vs. Compound C’s methoxy groups improve aqueous solubility but reduce electrophilic reactivity, making it less suited for covalent target engagement compared to Compound A .

Heteroatom Arrangement :

  • Replacing nitrogen (Compound A ) with oxygen (Compound C , D ) alters electronic density. For example, Compound D ’s dioxa system increases hydrogen-bonding capacity but diminishes nitrogen-mediated interactions (e.g., with kinase ATP-binding pockets).

However, hierarchical clustering of bioactivity data () indicates that even structurally similar compounds may diverge in target specificity due to subtle functional group variations .

Implications for Drug Design

  • Halogen-Bonding Optimization : Compound A ’s bromine atoms position it as a scaffold for optimizing halogen-bond-driven interactions, particularly in protein pockets with hydrophobic residues .
  • Trade-offs in Solubility vs. Reactivity : Compound C ’s methoxy groups highlight the need to balance solubility and reactivity in lead optimization .
  • Metric Limitations : While Tanimoto and Dice indices provide a baseline for similarity, they may underestimate the impact of stereoelectronic effects on bioactivity, as seen in Compound D ’s antioxidant vs. Compound A ’s putative kinase-targeting roles .

Biological Activity

4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0^{2,7}.0^{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene is a complex organic compound with significant potential in biological applications. Its unique tetracyclic structure and halogen substitutions suggest interesting interactions with biological systems.

  • Molecular Formula : C₁₆H₁₄Br₂N₂
  • Molecular Weight : 404.05 g/mol
  • CAS Number : 1448877-84-6

Biological Activity Overview

The biological activity of 4,12-dibromo-8,16-diazatetracyclo[7.7.0.0^{2,7}.0^{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene has been investigated in various studies. The compound has shown promising results in antibacterial and cytotoxic activities.

Antibacterial Activity

The compound exhibits notable antibacterial properties against several strains of bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

Studies have indicated that the compound's antibacterial activity is comparable to standard antibiotics like ceftriaxone and exceeds that of benzylpenicillin sodium .

Cytotoxic Activity

The cytotoxic effects of the compound have also been evaluated using various assays:

Test Organism LC50 (µg/mL)
Artemia salina (brine shrimp)82.5 - 107.2
Human cancer cell linesVaries significantly based on structure

The cytotoxicity against Artemia salina suggests potential for further development in cancer therapeutics .

Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized derivatives of the compound and evaluated their biological activities. The results indicated that modifications to the structure significantly impacted both antibacterial and cytotoxic properties:

  • Fluorinated derivatives showed enhanced activity against Gram-positive bacteria.
  • Certain compounds exhibited lower toxicity while maintaining effective antibacterial action.

Study 2: Comparative Analysis

A comparative analysis involving various halogenated tetracyclic compounds revealed that 4,12-dibromo-8,16-diazatetracyclo[7.7.0.0^{2,7}.0^{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene had superior activity against resistant bacterial strains compared to traditional antibiotics .

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